4-Morpholino-3-nitrophenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholino-3-nitrophenyl sulfone is an organic compound that features a morpholine ring, a nitro group, and a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-3-nitrophenyl sulfone typically involves the reaction of 4-chloro-3-nitrobenzene with morpholine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloro-3-nitrobenzene} + \text{morpholine} \rightarrow \text{this compound} ]
The reaction is usually conducted in a solvent such as dichloromethane, and the temperature is maintained at around 0°C initially, then allowed to warm to room temperature .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholino-3-nitrophenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfone group can be reduced to a sulfide group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Morpholino-3-aminophenyl sulfone.
Reduction: Formation of 4-Morpholino-3-nitrophenyl sulfide.
Substitution: Formation of various substituted morpholino derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholino-3-nitrophenyl sulfone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of 4-Morpholino-3-nitrophenyl sulfone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfone group can also participate in various biochemical pathways, leading to its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-nitrophenyl sulfone
- 4-Chloro-3-nitrophenyl sulfone
- 4-Morpholino-3-aminophenyl sulfone
Uniqueness
4-Morpholino-3-nitrophenyl sulfone is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack the morpholine ring or have different substituents .
Eigenschaften
CAS-Nummer |
14894-53-2 |
---|---|
Molekularformel |
C20H22N4O8S |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
4-[4-(4-morpholin-4-yl-3-nitrophenyl)sulfonyl-2-nitrophenyl]morpholine |
InChI |
InChI=1S/C20H22N4O8S/c25-23(26)19-13-15(1-3-17(19)21-5-9-31-10-6-21)33(29,30)16-2-4-18(20(14-16)24(27)28)22-7-11-32-12-8-22/h1-4,13-14H,5-12H2 |
InChI-Schlüssel |
QPGLEWVICRIDCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.